2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various derivatives of indane-1,3-dione, highlighting their potential for creating novel compounds with diverse applications. For instance, Han et al. (2015) described the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives through a series of reactions involving Knoevenagel condensation and Friedlander reaction, showcasing the versatility of indane-1,3-dione derivatives in organic synthesis (Han et al., 2015). Similarly, Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and investigated their anticoagulant properties, indicating the potential medical applications of these compounds (Mitka et al., 2009).
Biological Applications
The biological activity of indane-1,3-dione derivatives has been a significant area of interest. Sarvesh Pandey and Nizamuddin (2008) synthesized novel 1-aryl-2-oxo-indano[3,2-d]pyrido/pyrimido[1,2-b]pyrimidines and evaluated their antimicrobial activities, demonstrating the potential of indane-1,3-dione derivatives as antimicrobial agents (Pandey & Nizamuddin, 2008).
Applications in Material Science and Organic Synthesis
In addition to biological applications, indane-1,3-dione derivatives have been explored for their utility in material science and as intermediates in organic synthesis. Mukhopadhyay et al. (2011) reported a multicomponent synthesis of 1,3-diaryl-hexahydropyrimidines and their spiro analogues using indane-1,3-dione, showcasing the compound's utility in creating complex heterocyclic systems with potential applications in various fields (Mukhopadhyay et al., 2011).
Advanced Synthesis Techniques
The development of advanced synthesis techniques for indane-1,3-dione derivatives also underscores the compound's significance in research. For example, the study by Enchev et al. (2003) on the reaction between 2-acetyl-indane-1,3-dione and aniline highlighted the versatility of indane-1,3-dione derivatives in forming different isomers and tautomers, which could have implications for the design of novel organic compounds (Enchev et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c1-10(21-9-11-6-7-12(19)8-15(11)20)16-17(22)13-4-2-3-5-14(13)18(16)23/h2-8,22H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUUHVQFJTDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=C(C=C(C=C1)F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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